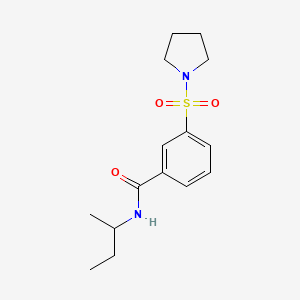![molecular formula C15H12Cl2F2N2OS B4767541 N-(3,4-dichlorophenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4767541.png)
N-(3,4-dichlorophenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea
説明
N-(3,4-dichlorophenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea is a chemical compound that belongs to the class of thioureas. It is commonly known as DFP-1080 and is used in scientific research for its potential as a pesticide. This compound has been shown to have a high degree of selectivity for insects, making it a promising candidate for use in pest control. In
科学的研究の応用
DFP-1080 has been extensively studied for its potential as a pesticide. It has been shown to have a high degree of selectivity for insects, making it a promising candidate for use in pest control. In addition, DFP-1080 has been studied for its potential as a tool in neuroscience research. It has been shown to be an effective inhibitor of the vesicular monoamine transporter, which is involved in the release of neurotransmitters such as dopamine and serotonin.
作用機序
DFP-1080 works by inhibiting the activity of the vesicular monoamine transporter, which is responsible for the packaging and release of neurotransmitters in nerve cells. By blocking this transporter, DFP-1080 disrupts the normal function of nerve cells, leading to paralysis and death in insects. In addition, DFP-1080 has been shown to have an effect on the release of neurotransmitters in the brain, which may have implications for its use in neuroscience research.
Biochemical and Physiological Effects:
DFP-1080 has been shown to have a high degree of selectivity for insects, with little or no effect on other animals. This is due to the fact that the vesicular monoamine transporter is present in much higher concentrations in insects than in other animals. In addition, DFP-1080 has been shown to have an effect on the release of neurotransmitters in the brain, which may have implications for its use in neuroscience research.
実験室実験の利点と制限
One advantage of DFP-1080 is its high degree of selectivity for insects, which makes it a promising candidate for use in pest control. In addition, its ability to inhibit the vesicular monoamine transporter makes it a useful tool in neuroscience research. However, DFP-1080 is a highly toxic compound and must be handled with care. In addition, its complex synthesis process makes it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for research on DFP-1080. One area of interest is the development of new pesticides based on the structure of DFP-1080. Another area of interest is the use of DFP-1080 as a tool in neuroscience research. Further studies are needed to fully understand the mechanism of action of DFP-1080 and its effects on neurotransmitter release in the brain. In addition, more research is needed to determine the potential risks and benefits of using DFP-1080 in pest control and other applications.
Conclusion:
In conclusion, DFP-1080 is a promising compound with potential applications in both pest control and neuroscience research. Its high degree of selectivity for insects makes it a promising candidate for use in pest control, while its ability to inhibit the vesicular monoamine transporter makes it a useful tool in neuroscience research. However, further studies are needed to fully understand the mechanism of action of DFP-1080 and its effects on neurotransmitter release in the brain.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(difluoromethoxy)-4-methylphenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F2N2OS/c1-8-2-5-12(13(6-8)22-14(18)19)21-15(23)20-9-3-4-10(16)11(17)7-9/h2-7,14H,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZTYQQPRFCLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[2-(difluoromethoxy)-4-methylphenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-bicyclo[2.2.1]hept-2-yl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4767459.png)
![3-(2-fluorobenzyl)-7-methyl-1-phenyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4767480.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4767484.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4767497.png)
![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4767500.png)

![3-(4-tert-butylphenyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4767526.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B4767532.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B4767536.png)
![3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 2-chlorobenzoate](/img/structure/B4767545.png)


![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4767561.png)
![3-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4767568.png)